Cas no 1804840-21-8 (2-Iodo-5-nitro-3-(trifluoromethoxy)pyridine-6-acetic acid)

2-Iodo-5-nitro-3-(trifluoromethoxy)pyridine-6-acetic acid is a versatile compound with significant synthetic utility. Its unique structure and functional groups confer excellent reactivity, making it suitable for various organic transformations. The trifluoromethoxy group enhances stability, while the nitro and iodo substituents provide reactive sites for synthetic applications. This compound is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.
2-Iodo-5-nitro-3-(trifluoromethoxy)pyridine-6-acetic acid structure
1804840-21-8 structure
商品名:2-Iodo-5-nitro-3-(trifluoromethoxy)pyridine-6-acetic acid
CAS番号:1804840-21-8
MF:C8H4F3IN2O5
メガワット:392.027444839478
CID:4836763

2-Iodo-5-nitro-3-(trifluoromethoxy)pyridine-6-acetic acid 化学的及び物理的性質

名前と識別子

    • 2-Iodo-5-nitro-3-(trifluoromethoxy)pyridine-6-acetic acid
    • インチ: 1S/C8H4F3IN2O5/c9-8(10,11)19-5-2-4(14(17)18)3(1-6(15)16)13-7(5)12/h2H,1H2,(H,15,16)
    • InChIKey: DFHNTJSWRBZQMN-UHFFFAOYSA-N
    • ほほえんだ: IC1=C(C=C(C(CC(=O)O)=N1)[N+](=O)[O-])OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 9
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 361
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 105

2-Iodo-5-nitro-3-(trifluoromethoxy)pyridine-6-acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029089956-1g
2-Iodo-5-nitro-3-(trifluoromethoxy)pyridine-6-acetic acid
1804840-21-8 97%
1g
$1,549.60 2022-04-01

2-Iodo-5-nitro-3-(trifluoromethoxy)pyridine-6-acetic acid 関連文献

2-Iodo-5-nitro-3-(trifluoromethoxy)pyridine-6-acetic acidに関する追加情報

2-Iodo-5-nitro-3-(trifluoromethoxy)pyridine-6-acetic acid (CAS No. 1804840-21-8): An Overview of a Promising Compound in Medicinal Chemistry

2-Iodo-5-nitro-3-(trifluoromethoxy)pyridine-6-acetic acid (CAS No. 1804840-21-8) is a versatile and intriguing compound that has garnered significant attention in the field of medicinal chemistry. This compound, characterized by its unique structural features, holds potential applications in various therapeutic areas, particularly in the development of novel drugs targeting specific biological pathways.

The chemical structure of 2-Iodo-5-nitro-3-(trifluoromethoxy)pyridine-6-acetic acid is notable for its iodine, nitro, and trifluoromethoxy substituents, which contribute to its distinct pharmacological properties. The presence of these functional groups can influence the compound's reactivity, solubility, and biological activity, making it a valuable candidate for further investigation and optimization.

Recent studies have highlighted the potential of 2-Iodo-5-nitro-3-(trifluoromethoxy)pyridine-6-acetic acid in various biological contexts. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits potent anti-inflammatory and anti-cancer activities. The iodine substituent is known to enhance the lipophilicity of the molecule, facilitating its cellular uptake and distribution. Meanwhile, the nitro group can undergo reduction to generate reactive intermediates that may interfere with key cellular processes involved in inflammation and cancer progression.

The trifluoromethoxy group, another key feature of 2-Iodo-5-nitro-3-(trifluoromethoxy)pyridine-6-acetic acid, contributes to the compound's metabolic stability and resistance to enzymatic degradation. This property is particularly advantageous in drug development, as it can improve the pharmacokinetic profile and extend the half-life of the drug in vivo. Additionally, the trifluoromethoxy group can modulate the binding affinity of the molecule to its target proteins, potentially enhancing its therapeutic efficacy.

In preclinical studies, 2-Iodo-5-nitro-3-(trifluoromethoxy)pyridine-6-acetic acid has shown promising results in models of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. The compound's ability to inhibit pro-inflammatory cytokines and reduce oxidative stress suggests its potential as a therapeutic agent for these conditions. Furthermore, preliminary data from cancer cell line studies indicate that this compound can induce apoptosis and suppress tumor growth, making it a candidate for further exploration in oncology.

The synthesis of 2-Iodo-5-nitro-3-(trifluoromethoxy)pyridine-6-acetic acid involves a series of well-defined chemical reactions that can be optimized for large-scale production. Key steps include the introduction of the iodine and nitro groups onto the pyridine ring, followed by the attachment of the trifluoromethoxy moiety and the final carboxylic acid functionality. These synthetic pathways are well-documented in the literature and can be adapted to meet specific requirements for purity and yield.

In addition to its therapeutic potential, 2-Iodo-5-nitro-3-(trifluoromethoxy)pyridine-6-acetic acid serves as an important building block for the development of novel chemical entities (NCEs). Its unique structure provides a platform for further derivatization and modification, allowing researchers to explore a wide range of analogs with enhanced properties. For example, substituting different functional groups at various positions on the pyridine ring can lead to compounds with improved potency, selectivity, or pharmacokinetic profiles.

The safety profile of 2-Iodo-5-nitro-3-(trifluoromethoxy)pyridine-6-acetic acid is another critical aspect that has been evaluated in preclinical studies. Toxicity assays have shown that this compound exhibits low cytotoxicity at therapeutic concentrations, suggesting a favorable safety margin. However, further investigations are necessary to fully understand its long-term effects and potential side effects in humans.

In conclusion, 2-Iodo-5-nitro-3-(trifluoromethoxy)pyridine-6-acetic acid (CAS No. 1804840-21-8) represents a promising compound with diverse applications in medicinal chemistry. Its unique structural features and biological activities make it an attractive candidate for drug development in areas such as inflammation and cancer. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic benefits, paving the way for future advancements in this exciting field.

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